REACTION_SMILES
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[CH3:1][O:2][c:3]1[c:4]([CH:5]=[O:6])[cH:7][cH:8][cH:9][c:10]1[O:11][CH3:12].[CH3:21][C:22](=[O:23])[O-:24].[CH3:25][C:26](=[O:27])[OH:28].[Na+:20].[OH2:29].[S:13]1[C:14](=[S:15])[NH:16][C:17](=[O:18])[CH2:19]1>>[CH3:1][O:2][c:3]1[c:4]([CH:5]=[C:19]2[S:13][C:14](=[S:15])[NH:16][C:17]2=[O:18])[cH:7][cH:8][cH:9][c:10]1[O:11][CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(C=O)c1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CSC(=S)N1
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Name
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Type
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product
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Smiles
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COc1cccc(C=C2SC(=S)NC2=O)c1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |